N-4-pyridinyl-2-biphenylcarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-15-10-12-19-13-11-15)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVAELAJBBLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Derivatization
The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent parts: a substituted biphenyl (B1667301) carboxylic acid and an activated pyridinyl amine.
The key carboxylic acid intermediate is 2-biphenylcarboxylic acid. nist.gov The primary method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
For the synthesis of 2-biphenylcarboxylic acid, a common approach involves the coupling of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid) with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or introduced directly, sometimes supported on carbon (Pd/C). acs.org A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the catalytic cycle. researchgate.netacs.org The reaction can be performed in various solvent systems, including aqueous mixtures, which aligns with the principles of green chemistry. researchgate.net For instance, high yields have been achieved at room temperature in water using specialized water-soluble catalysts. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
| Aryl Halide | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromobenzoic Acid | Phenylboronic Acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90% | researchgate.net |
This table is illustrative and combines data from different syntheses to show typical reaction components.
The amine precursor, 4-aminopyridine (B3432731), possesses a nucleophilic amino group. In many amide coupling schemes, the amine does not require pre-activation and is used directly. However, the term "activation" can refer to strategies that enhance its reactivity or to its role in activating the carboxylic acid partner.
4-Aminopyridine and its derivative, 4-(dimethylamino)pyridine (DMAP), are well-known as highly effective acylation catalysts. nih.govacs.org They function by reacting with the activated carboxylic acid (such as an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile. In the context of forming N-4-pyridinyl-2-biphenylcarboxamide, 4-aminopyridine acts as both the nucleophilic amine and potentially as a catalyst for the reaction, especially when an acid anhydride (B1165640) is used as the acylating agent.
Alternative activation strategies involve modifying the amine itself. For instance, N-aminopyridinium salts can be prepared from stable carboxylic acids and serve as precursors to amidyl radicals under photoredox conditions, enabling direct C-H amidation of arenes. mdpi.com Another approach involves the oxidative activation of dihydropyridine (B1217469) amides, which are stable in their reduced form but become potent acyl donors upon oxidation. rsc.org These advanced methods represent alternative pathways where the pyridine (B92270) moiety is part of a pre-activated reagent.
Amide Bond Formation Strategies for this compound
The crucial step in the synthesis is the formation of the amide bond between the 2-biphenylcarboxylic acid and 4-aminopyridine. This transformation is one of the most frequently performed reactions in organic and medicinal chemistry.
The most common method for forming amide bonds involves activating the carboxylic acid with a coupling reagent. bachem.com This process generates a reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine. These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.
The main classes of coupling reagents include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate carboxylic acids to form an O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are almost always included. peptide.comuni-kiel.de
Onium Salts : These are generally more efficient and lead to fewer side reactions than carbodiimides. They are categorized into phosphonium (B103445) and aminium salts.
Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but have fallen out of favor due to the formation of the carcinogenic byproduct HMPA. bachem.com PyAOP is another effective phosphonium reagent. sigmaaldrich.com
Aminium/Uronium Salts : These are the most widely used coupling reagents. Examples include HBTU, TBTU, HATU, and HCTU. bachem.compeptide.com HATU, which incorporates the HOAt moiety, is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in the additive, making it one of the most powerful coupling reagents. sigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Class | Reagent Name | Acronym | Key Features |
|---|---|---|---|
| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Forms insoluble urea (B33335) byproduct; requires additive (e.g., HOBt). |
| Carbodiimide | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Water-soluble urea byproduct, easy removal. |
| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective, non-carcinogenic alternative to BOP. bachem.com |
| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular, efficient, forms OBt active ester. bachem.com |
| Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive due to HOAt base; excellent for difficult couplings. sigmaaldrich.com |
To improve the atom economy and reduce waste from stoichiometric coupling agents, catalytic methods for direct amidation have been developed. These methods activate the carboxylic acid directly using a substoichiometric amount of a catalyst.
Boron-Based Catalysts : Boric acid has emerged as an inexpensive, environmentally friendly catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org The reaction typically requires heating to drive off the water formed. The proposed mechanism involves the formation of acyloxyborate intermediates that are more susceptible to nucleophilic attack than the free carboxylic acid.
Metal-Based Catalysts : Various transition metals can catalyze direct amidation. Copper-catalyzed methods have been shown to facilitate the oxidative direct amidation of carboxylic acids with azoles. beilstein-journals.org In one study, a reaction between benzoic acid, 2-aminopyridine, and benzimidazole (B57391) under copper catalysis surprisingly yielded the N-benzoylated 2-aminopyridine, demonstrating the feasibility of acylating the pyridine amine under these conditions. beilstein-journals.org Other Lewis acids, such as those based on zirconium, hafnium, and iron, have also been employed to catalyze direct amidations. mdpi.com
Modern synthesis techniques like microwave irradiation and continuous flow processing offer significant advantages over traditional batch heating. nih.govresearchgate.net
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. mdpi.com This leads to dramatic reductions in reaction times, often from hours to minutes, and can result in higher product yields and purity. nih.govorganic-chemistry.org For the synthesis of this compound, any of the conventional or catalytic amidation methods could be adapted for a microwave reactor, likely leading to a significant acceleration of the amide bond formation step. nih.govresearchgate.net
Flow Chemistry : In continuous flow synthesis, reagents are pumped through a reactor where they mix and react. The small dimensions of the reactor allow for excellent heat and mass transfer, precise control over reaction parameters, and safer handling of hazardous intermediates. This technology is particularly well-suited for microwave-assisted chemistry, as the limited penetration depth of microwaves is easily overcome in narrow-bore flow reactors. researchgate.net A flow-based synthesis of the target amide would offer enhanced efficiency, scalability, and reproducibility compared to batch methods.
Table 3: Comparison of Synthesis Methodologies
| Method | Heating | Typical Time | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Conventional Batch | Oil Bath / Heating Mantle | Hours to Days | Simple setup, widely used. | Slow, inefficient heating, potential for side reactions. |
| Microwave-Assisted | Microwave Irradiation | Minutes to Hours | Rapid heating, increased yields, shorter reaction times. nih.gov | Requires specialized equipment, scalability can be a challenge. |
Isolation, Purification, and Yield Optimization Techniques
Isolation: Upon completion of the reaction, as monitored by techniques like Thin Layer Chromatography (TLC), the typical work-up procedure involves quenching the reaction, often with an aqueous solution, to deactivate any remaining reactive species. The crude product is then extracted into an organic solvent. The organic layer is washed sequentially with a mild acid (e.g., dilute HCl) to remove excess unreacted 4-aminopyridine and a base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-biphenylcarboxylic acid. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Purification: Due to the potential for side products from the coupling reagents and self-condensation, purification of the crude amide is essential. researchgate.net
Recrystallization: This is often the method of choice for purifying solid amides. researchgate.net Solvents such as ethanol, acetonitrile (B52724), or mixtures like ethyl acetate/hexane (B92381) can be effective. The crude solid is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals. researchgate.net
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique. researchgate.netbiotage.com A solvent system, typically a gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexane), is used to elute the components based on their polarity. The polarity of this compound is relatively high due to the pyridine and amide moieties, requiring a moderately polar eluent for effective separation. biotage.com
Yield Optimization: Optimizing the yield requires careful consideration of several factors, particularly due to the challenging nature of coupling a sterically hindered acid with an electron-deficient amine. rsc.orgnih.gov
| Factor | Optimization Strategy | Rationale |
| Coupling Reagent | Screen various reagents like HATU, HBTU, PyBOP, or EDC/HOBt. nih.govsigmaaldrich.com For hindered substrates, stronger activating agents like COMU or those forming acyl fluorides (e.g., using BTFFH) may be superior. rsc.orgsigmaaldrich.com | 4-Aminopyridine is an electron-deficient amine, reducing its nucleophilicity. 2-Biphenylcarboxylic acid is sterically hindered. A potent coupling reagent is needed to overcome these challenges. rsc.orgnih.gov |
| Base | Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. nih.gov | The base is required to neutralize acids formed during the reaction without competing with the primary amine as a nucleophile. |
| Solvent | Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (MeCN). ucl.ac.uk | These solvents effectively dissolve the reactants and intermediates, facilitating the reaction. |
| Temperature | Reactions may require elevated temperatures (e.g., 50-80 °C) to overcome the activation energy barrier for sterically hindered couplings. rsc.org | Increased thermal energy helps to increase the reaction rate and drive the reaction to completion. |
| Stoichiometry | A slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent may be used to ensure complete consumption of the amine. | This can help maximize the conversion of the limiting reagent, which is often the more complex or expensive amine. |
Data synthesized from general principles of amide coupling optimization. rsc.orgnih.govsigmaaldrich.com
Exploration of Novel Synthetic Routes and Green Chemistry Principles
Novel Synthetic Routes:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate amide bond formation, often leading to higher yields in shorter reaction times compared to conventional heating. bohrium.com This technique is particularly effective for challenging couplings and is a viable route for synthesizing this compound.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and mixing. For amide synthesis, reactants can be pumped through a heated reactor containing a packed bed of a solid-supported coupling reagent, allowing for continuous production and easier purification.
Green Chemistry Principles: The application of green chemistry principles aims to make the synthesis more environmentally benign. ucl.ac.uksemanticscholar.orgacs.org
| Green Chemistry Principle | Application to Synthesis of this compound |
| Atom Economy | Traditional coupling reagents (e.g., HATU, EDC) have poor atom economy, generating significant stoichiometric waste. Catalytic methods, such as those using boric acid or other organocatalysts, offer a greener alternative, although they may require more forcing conditions. bohrium.comacs.org |
| Safer Solvents | Replacing commonly used but hazardous solvents like DMF and chlorinated solvents with greener alternatives such as acetonitrile, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is a key consideration. ucl.ac.uk Solvent-free reactions, potentially under ball-milling or direct heating conditions, represent an ideal but challenging goal. bohrium.com |
| Energy Efficiency | Microwave-assisted synthesis can be more energy-efficient than conventional heating by localizing energy directly to the reactants. bohrium.com Flow chemistry can also improve energy efficiency through better heat transfer. |
| Catalysis | The development of catalytic direct amidation methods that avoid stoichiometric activating agents is a primary goal in green amide synthesis. While challenging for this specific substrate combination, research into new catalysts is ongoing. ucl.ac.uk |
| Waste Prevention | Choosing a synthetic route that minimizes the formation of by-products is crucial. This involves selecting high-yielding reactions and coupling reagents that produce easily removable and less toxic by-products. For example, the urea by-product from EDC is water-soluble and easier to remove than the dicyclohexylurea from DCC. luxembourg-bio.compeptide.com |
Table based on established green chemistry principles applied to amide synthesis. ucl.ac.ukbohrium.comacs.org
Advanced Structural Characterization and Conformational Analysis
Solution-State Structural and Conformational InvestigationsThis section would have focused on the compound's structure and dynamics in solution, typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies provide insight into the average conformation and flexibility of the molecule when not constrained in a crystal lattice.
Searches for this information, including queries using the compound's systematic name (N-(pyridin-4-yl)-[1,1'-biphenyl]-2-carboxamide) and its CAS Registry Number (331645-39-9), across broad scientific databases and the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific results. While numerous studies exist for related pyridine (B92270) carboxamides and biphenyl derivatives, the strict focus on this particular compound prevents the inclusion of data from these analogs.
The absence of such data indicates that N-4-pyridinyl-2-biphenylcarboxamide has either not been synthesized or, if synthesized, its detailed structural properties have not been characterized and published in a way that is accessible to the public. Therefore, a scientifically accurate article based on the requested detailed outline cannot be generated at this time.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
For instance, studies on flexible tetraamide compounds, such as 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]pentane (L1) and its hexane (B92381) analogue (L2), reveal characteristic chemical shifts for protons and carbons in similar chemical environments. wu.ac.th In these systems, the protons of the pyridine rings typically resonate in the aromatic region of the ¹H NMR spectrum, generally between δ 7.3 and 8.7 ppm. wu.ac.thikm.org.my The amide (N-H) protons are particularly sensitive to their local environment and hydrogen bonding, often appearing as distinct signals at lower fields, for example, around δ 9.33 and 9.89 ppm in related tetraamides. wu.ac.th
The biphenyl moiety in this compound would exhibit a complex series of overlapping multiplets in the aromatic region of the ¹H NMR spectrum. The free rotation around the C-C single bond connecting the two phenyl rings can be hindered, leading to distinct signals for the ortho-, meta-, and para-protons, a phenomenon that can be studied by variable temperature NMR experiments.
In the ¹³C NMR spectrum, the carbonyl (C=O) carbon of the amide group is expected to appear in the range of δ 163-165 ppm. wu.ac.thikm.org.my The carbons of the pyridine and biphenyl rings would resonate between δ 120 and 150 ppm. wu.ac.thikm.org.my The specific chemical shifts would be influenced by the electron-withdrawing nature of the pyridine ring and the anisotropic effects of the aromatic systems.
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining the through-space proximity of protons, providing definitive evidence for the preferred conformation of the molecule in solution. For example, NOESY can reveal the relative orientation of the pyridinyl and biphenyl rings. wu.ac.th
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Amide (N-H) | 9.0 - 10.0 |
| Pyridine & Biphenyl (Ar-H) | 7.0 - 8.7 | |
| Alkyl (if present in analogues) | 1.3 - 4.7 | |
| ¹³C | Carbonyl (C=O) | 163 - 165 |
| Pyridine & Biphenyl (Ar-C) | 120 - 150 | |
| Alkyl (if present in analogues) | 21 - 42 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environments. These methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. youtube.com
For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration (Amide I band) in the region of 1660-1680 cm⁻¹. ikm.org.my The N-H stretching vibration of the amide group would appear as a sharp peak around 3300 cm⁻¹. ikm.org.my The precise position of these bands is sensitive to hydrogen bonding. nih.gov The aromatic C-H stretching vibrations of the biphenyl and pyridinyl rings are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. nipne.ro The region below 1000 cm⁻¹ in the FT-IR spectrum, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule. ikm.org.my
Raman spectroscopy would also be a valuable tool for characterizing this compound. The symmetric vibrations of the non-polar biphenyl rings are expected to give rise to strong Raman signals. nipne.ro The vibrational modes of the pyridine ring are also Raman active. nipne.ro A comparative analysis of the FT-IR and Raman spectra can help in the complete assignment of the vibrational modes of the molecule. nih.gov
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | FT-IR | ~3300 | Sharp, Medium-Strong |
| Aromatic C-H Stretch | FT-IR/Raman | >3000 | Medium-Weak |
| C=O Stretch (Amide I) | FT-IR | 1660 - 1680 | Strong |
| N-H Bend (Amide II) | FT-IR | 1520 - 1550 | Medium |
| Aromatic C=C/C=N Stretch | FT-IR/Raman | 1400 - 1600 | Multiple bands, Medium-Strong |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. ikm.org.my
Based on data from similar compounds containing pyridine and amide functionalities, two main absorption peaks can be anticipated. ikm.org.my An intense band at a shorter wavelength, likely around 224 nm, can be attributed to the π → π* transitions within the aromatic pyridine and biphenyl rings. ikm.org.my A less intense band at a longer wavelength, around 274 nm, would correspond to the n → π* transition of the carbonyl group in the amide linkage. ikm.org.myresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity, reflecting the nature of the electronic transitions.
Some pyridyl-amide compounds are known to be fluorescent. acs.org The emission properties are highly sensitive to the molecular structure and environment. For instance, in some novel pyridine-based α-amino acids, strong fluorescence with a large Stokes shift has been observed, which is attributed to an intramolecular charge transfer (ICT) process. acs.org If this compound exhibits fluorescence, its emission spectrum would likely show a broad band, and the emission maximum would be dependent on the solvent. Time-resolved fluorescence experiments could provide further insights into the excited-state dynamics. researchgate.net
| Spectroscopic Property | Transition | Expected Wavelength (λmax, nm) | Remarks |
|---|---|---|---|
| UV-Vis Absorption | π → π | ~224 | High molar absorptivity |
| n → π | ~274 | Lower molar absorptivity | |
| Fluorescence Emission | ICT (potential) | Variable (e.g., ~445) | Dependent on structure and solvent |
Circular Dichroism (CD) for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center would make it amenable to CD analysis.
For example, if a chiral amine or a chiral biphenyl unit (due to atropisomerism) were incorporated into the structure, the resulting enantiomers would produce mirror-image CD spectra. The sign and magnitude of the CD signals (Cotton effects) would be exquisitely sensitive to the stereochemistry and conformation of the molecule.
The development of chiral analogues of pyridinyl carboxamides is an active area of research. researchgate.net CD spectroscopy would be essential for confirming the enantiopurity of such compounds and for studying their interactions with other chiral molecules. While specific CD data for chiral analogues of this compound are not available, the principles of CD spectroscopy suggest that it would be a valuable tool for their stereochemical characterization. nih.gov The technique could be used to probe subtle conformational changes induced by solvent, temperature, or binding to a biological target.
Theoretical and Computational Chemistry
Quantum Chemical Calculations (e.g., DFT, TD-DFT)No specific studies detailing DFT or TD-DFT calculations for N-4-pyridinyl-2-biphenylcarboxamide were found.
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties through computational methods is a cornerstone for validating theoretical models and interpreting experimental data. Techniques such as Density Functional Theory (DFT) are employed to calculate the spectroscopic signatures of this compound. These calculations can predict a range of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
By simulating the vibrational frequencies, it is possible to predict the IR spectrum, which corresponds to the molecule's vibrational modes. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus. The correlation between these predicted values and those obtained from experimental spectroscopy is crucial. A high degree of correlation validates the accuracy of the computational model and the chosen level of theory, confirming that the calculated molecular geometry and electronic structure are reliable representations of the actual molecule.
Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is a hypothetical illustration of how data would be presented, as specific experimental vs. predicted data for this exact compound is not available in the cited literature.)
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ |
| ¹H-NMR (Amide N-H) | 8.5 ppm | 8.3 ppm |
| ¹³C-NMR (C=O Carbon) | 167.0 ppm | 166.5 ppm |
| UV-Vis λmax | 275 nm | 278 nm |
Molecular Dynamics (MD) Simulations for Conformational Sampling
This compound possesses significant conformational flexibility due to several rotatable bonds, most notably the bond connecting the two phenyl rings and the amide bond. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules. chemrxiv.org
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. sciopen.com This allows for the sampling of a wide range of possible conformations and the identification of low-energy, stable states that the molecule is most likely to adopt. nih.govnih.gov Enhanced sampling techniques are often employed to overcome energy barriers and explore the conformational space more efficiently. sciopen.combiorxiv.org Through these simulations, researchers can understand the preferred spatial arrangements of the pyridinyl and biphenyl (B1667301) groups, which is critical for understanding its interactions with biological targets. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, or OPLS |
| Solvent Model | Explicit or implicit representation of the solvent environment (e.g., water). | TIP3P (explicit) or GBSA (implicit) |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | Total duration of the simulation. | 100 ns - 1 µs |
| Time Step | The interval between successive calculations of forces and positions. | 2 fs |
| Temperature | The temperature at which the simulation is run. | 300 K |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in elucidating potential chemical reaction pathways for this compound without the need for physical experimentation. This involves mapping the energetic landscape of a reaction to understand how it might proceed.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. wayne.edu Exploring the PES is fundamental to understanding chemical reactivity. nih.gov Computational algorithms can systematically search the PES to locate stationary points, which include energy minima (corresponding to stable reactants, products, and intermediates) and first-order saddle points (corresponding to transition states). lammps.orgnih.gov For a reaction involving this compound, such as amide hydrolysis or aromatic substitution, exploring the PES would reveal the structures of the transition states that connect reactants to products.
Once the stationary points on the PES are identified, the thermodynamic and kinetic favorability of different reaction pathways can be determined.
Kinetics: The kinetic pathway is determined by the height of the energy barriers (activation energies) associated with the transition states. masterorganicchemistry.com The pathway with the lowest activation energy is the kinetically favored route, as it will proceed at the fastest rate.
By analyzing the PES, chemists can predict whether a reaction is likely to occur and which products are most likely to form under different conditions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of this compound, these models can predict the activity or properties of newly designed compounds, guiding synthetic efforts toward more potent or suitable molecules. nih.govnih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. jchemlett.com These are numerical values that encode different aspects of a molecule's structure and properties. A wide array of descriptors can be calculated, falling into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, and structural fragments.
3D Descriptors: Steric parameters, surface areas, and volumes derived from the 3D conformation of the molecule.
Electronic Descriptors: Dipole moment, partial charges, and frontier molecular orbital energies (HOMO/LUMO) often calculated using quantum mechanical methods like DFT. researchgate.net
Physicochemical Descriptors: LogP (lipophilicity), polarizability, and hydrogen bond donors/acceptors.
Specialized software is used to calculate hundreds or even thousands of descriptors for each molecule in a dataset. chemrxiv.org Following calculation, a critical step is descriptor selection. Statistical methods are used to choose a subset of descriptors that are highly correlated with the activity/property of interest while being minimally correlated with each other. This process is vital to create a robust and predictive model and to avoid issues like overfitting. nih.gov
Table 3: Examples of Molecular Descriptor Classes and Calculation Software
| Descriptor Class | Specific Examples | Common Software Tools |
|---|---|---|
| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices | PaDEL-Descriptor, Dragon |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Gaussian, GAMESS, Spartan |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | MOE, ChemSketch, RDKit |
| 3D (Geometrical) | Solvent Accessible Surface Area (SASA), Molecular Volume | Discovery Studio, PyMOL |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Most cheminformatics toolkits |
Model Development and Validation
The development of accurate and reliable computational models is paramount for understanding the conformational landscape, electronic properties, and potential interactions of this compound. These in silico models provide a molecular-level framework for interpreting experimental data and guiding further research. The process involves a multi-step approach, beginning with the construction of an initial molecular geometry, followed by rigorous optimization and validation using established quantum chemical methods.
The initial three-dimensional structure of this compound for computational analysis is typically built using standard bond lengths and angles. This initial model is then subjected to geometry optimization to locate the minimum energy conformation. A widely employed and robust method for this purpose is Density Functional Theory (DFT). The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For molecules of this nature, hybrid functionals such as B3LYP are often used in conjunction with Pople-style basis sets like 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for predicting the geometric and electronic properties of organic molecules.
Validation of the computational model is a critical step to ensure that the calculated properties are a true representation of the molecule. The primary validation is the confirmation that the optimized geometry corresponds to a true energy minimum on the potential energy surface. This is achieved by performing a vibrational frequency calculation. The absence of any imaginary frequencies confirms that the structure is a stable conformer.
Further validation of the model can be achieved by comparing calculated data with experimental results, if available. For instance, if a crystal structure has been determined, the calculated bond lengths, bond angles, and dihedral angles in the gaseous phase can be compared to the solid-state experimental values. It is important to note that some discrepancies are expected due to intermolecular interactions in the crystal lattice that are absent in the gas-phase calculations.
The electronic properties of the molecule are also a key output of the computational model. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.
The tables below present illustrative data that would be generated from such a computational study on this compound, based on typical values for similar compounds.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C=O (amide) | 1.23 | |
| C-N (amide) | 1.36 | |
| C-C (biphenyl) | 1.49 | |
| Bond Angles ( °) | ||
| O=C-N (amide) | 122.5 | |
| C-N-C (amide-pyridinyl) | 128.0 | |
| Dihedral Angles ( °) | ||
| Phenyl-Phenyl | 45.0 | |
| Amide-Pyridinyl | 30.0 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| Energy of HOMO | -6.50 |
| Energy of LUMO | -1.80 |
| HOMO-LUMO Gap | 4.70 |
These theoretical and computational approaches provide a detailed and dynamic picture of the molecular structure and properties of this compound, which is essential for understanding its chemical behavior.
Reactivity and Reaction Mechanisms
Reactions at the Amide Linkage
The amide bond, while generally stable due to resonance delocalization, is susceptible to cleavage and transformation under specific conditions. Its reactivity is a cornerstone of both synthetic transformations and metabolic degradation pathways.
Amide hydrolysis cleaves the C-N bond, yielding a carboxylic acid and an amine. The conditions required are typically more forcing than for esters due to the amide's greater resonance stabilization. researchgate.net For N-4-pyridinyl-2-biphenylcarboxamide, hydrolysis would yield 2-biphenylcarboxylic acid and 4-aminopyridine (B3432731).
Basic Hydrolysis: In a basic medium, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide's carbonyl carbon. nih.gov This forms a tetrahedral intermediate. The cleavage of the C-N bond eliminates the amide anion (the 4-aminopyridinide anion in this case), which is a relatively poor leaving group, making this step difficult. researchgate.net The reaction is typically driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base, forming a carboxylate salt. researchgate.net The rate of alkaline hydrolysis is influenced by both steric and electronic factors; electron-withdrawing groups on the acyl moiety increase the reaction rate, while such groups on the amine moiety can stabilize the leaving amide anion, also increasing the rate. researchgate.net For N-aryl amides, the hydrolysis rate is generally slower than for aliphatic amides. researchgate.netarkat-usa.org The presence of the pyridyl nitrogen in related compounds like nicotinamide (B372718) has been shown to make it more susceptible to hydrolysis than benzamide. researchgate.net
Enzymatic Hydrolysis: While specific enzymatic pathways for this compound are not detailed, the general mechanism of enzymatic amide hydrolysis by proteases or amidases is well-understood. These enzymes often utilize a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site. researchgate.net The hydrolysis of secondary amides typically proceeds via a syn attack, where the nucleophile (e.g., a serine residue) and a general acid catalyst are on the same face of the amide bond. researchgate.net However, studies on the enzymatic hydrolysis of tertiary amides, such as those involving proline, suggest a different mechanism involving an anti nucleophilic attack and protonation of the amide nitrogen. researchgate.net Given that this compound is a secondary amide, a mechanism analogous to that of standard proteases would be expected if a suitable enzyme were available.
In drug design, amide hydrolysis is often a metabolic liability. Strategies to mitigate this include replacing the amide with more stable isosteres like carbamates or modifying adjacent groups. Studies on related indoleamine 2,3-dioxygenase (IDO1) inhibitors found that replacing a phenyl ring with an N-pyrimidine or N-pyridine moiety could improve metabolic stability against hydrolysis. nih.gov
| Hydrolysis Type | Key Mechanistic Steps | Influencing Factors |
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer to nitrogen. 4. Elimination of amine. | Reaction driven by protonation of the leaving amine. researchgate.net |
| Basic | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid. | Generally slower than acid-catalyzed. researchgate.net Rate depends on electronic effects of substituents. researchgate.net |
| Enzymatic | Catalytic triad (e.g., Ser-His-Asp) facilitates nucleophilic attack and proton transfer. | Active site geometry and enzyme specificity are crucial. researchgate.net |
Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is challenging due to the low reactivity of the amide bond and often requires catalysis to proceed. mdpi.comorganic-chemistry.org The reaction is an equilibrium process, which can be driven forward by using a large excess of the reacting amine or by removing the liberated amine (e.g., if it is volatile). mdpi.com
For N-aryl amides like this compound, several catalytic systems have been developed.
Metal-Catalyzed Transamidation: Lewis acids such as Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective catalysts for the transamidation of N-aryl amides. mdpi.com Iron(III) salts have also been used to catalyze the transamidation of various amides with a broad range of amines. dntb.gov.ua
Metal-Free Transamidation: Organocatalysts like L-proline can facilitate transamidation under solvent-free conditions. organic-chemistry.org Additionally, strong bases such as potassium tert-butoxide have been used to mediate the reaction between amides and amines at room temperature. organic-chemistry.org
The mechanism for metal-catalyzed transamidation often involves the initial formation of a metal-amidate complex, which activates the amide. This is followed by reaction with the incoming amine, proton transfer, and subsequent collapse of a metallacycle intermediate to release the new amide. mdpi.com
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character strongly influences its reactivity in substitution and coordination reactions.
Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene. mdpi.com The nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. mdpi.com This positive charge further deactivates the ring, making substitution nearly impossible under these conditions. mdpi.com
In this compound, the amide group attached to the pyridine nitrogen acts as a deactivating group, further reducing the ring's electron density and its propensity for EAS.
Conversely, the biphenyl (B1667301) moiety is more susceptible to EAS. The 2-carboxamide (B11827560) group attached to one phenyl ring is a deactivating, meta-directing group for that ring. However, the entire pyridinylcarboxamide substituent on the biphenyl ring is considered. The phenyl group attached at the 2-position of the benzoyl ring is an activating, ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur on the unsubstituted phenyl ring of the biphenyl system, at the positions ortho or para to the point of attachment to the other ring. youtube.com
A strategy to achieve electrophilic substitution on the pyridine ring is through the formation of a pyridine-N-oxide. quimicaorganica.org The N-oxide is an activating group that directs incoming electrophiles to the C-4 and C-2 positions. Subsequent reduction of the N-oxide would restore the pyridine ring. quimicaorganica.org
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. stackexchange.comjscimedcentral.comyoutube.com Attack at these positions allows the negative charge of the anionic intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the C-3 position does not allow for this resonance stabilization, making it much less favorable. stackexchange.com
In this compound, the C-4 position is occupied by the amide nitrogen. For a substitution reaction to occur at this position, the entire biphenylcarboxamide group would need to act as a leaving group. This is generally not a facile process. SNAr reactions typically require the presence of a good leaving group, such as a halide, on the ring. researchgate.net
However, the parent molecule, 4-aminopyridine, and its derivatives can undergo interesting reactions. For instance, N-acylated 3-halo-4-aminopyridines can undergo an intramolecular SNAr, resulting in a rearrangement. nih.gov While the title compound lacks a halide leaving group, this illustrates the potential for the pyridine ring to participate in nucleophilic substitutions under the right conditions. The development of methods for C4-selective arylation of pyridines often involves activating the pyridine ring by forming an N-substituted pyridinium salt, which then reacts with a nucleophile. nih.gov
Ligands containing both pyridine and amide functionalities are excellent chelators for a wide range of metal ions. researchgate.net this compound can act as a ligand, coordinating to metal centers through several potential donor atoms: the pyridine nitrogen, the carbonyl oxygen, and, under certain conditions, the deprotonated amide nitrogen.
Studies on analogous pyridine-carboxamide ligands show that they can coordinate in various modes. tandfonline.comrsc.org
N(pyridine), O(carbonyl) Coordination: This is a common binding mode, where the ligand acts as a bidentate chelator, forming a stable metallacycle. The neutral amide group typically coordinates through its oxygen atom. tandfonline.com
N(pyridine) Monodentate Coordination: The ligand can also bind solely through the pyridine nitrogen, particularly if the metal center has a strong preference for nitrogen donors or if steric hindrance prevents chelation. jscimedcentral.com
Bridging Ligand: The ligand can bridge two metal centers, with the pyridine nitrogen binding to one metal and the carbonyl oxygen to another.
N(pyridine), N(amide) Coordination: Upon deprotonation of the amide N-H proton, which can be facilitated by a metal ion, the ligand becomes an anionic N,N'-donor. nih.govrsc.org This mode of binding has been observed in copper(II) complexes of related pyridine dicarboxamide ligands. nih.govrsc.org
The specific coordination mode will depend on the metal ion, its oxidation state, the other ligands present, and the reaction conditions (e.g., pH).
Ligand Exchange Reactions: Coordinated pyridine ligands can be exchanged for other ligands in solution. The mechanism of these exchange reactions has been studied for various metal complexes. For pyridine exchange at certain trinuclear metal clusters, the reaction was found to proceed through a limiting dissociative (D) mechanism. acs.org This is characterized by a first-order rate law, positive activation entropies, and large positive activation volumes, indicating that the rate-determining step is the dissociation of the leaving pyridine ligand to form an intermediate with a lower coordination number. acs.org
| Metal Ion | Potential Coordination Site(s) | Notes |
| Various (e.g., Co, Ni, Cu, Zn, Pd) | N(pyridine), O(carbonyl) | Common bidentate chelation mode for neutral ligands. tandfonline.com |
| N(pyridine) | Monodentate coordination. jscimedcentral.com | |
| N(pyridine), N⁻(amide) | Occurs after deprotonation of the amide proton, often with Cu(II). nih.govrsc.org |
Reactivity of the Biphenyl Moiety
The biphenyl group, consisting of two connected phenyl rings, is a versatile scaffold in organic synthesis. Its reactivity is influenced by the electronic communication between the rings and the directing effects of substituents. In this compound, the carboxamide group attached to one of the phenyl rings significantly directs the outcomes of further substitutions.
The biphenyl system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. The phenyl group acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the situation is more complex. The carboxamide group (-CONH-) attached at the 2-position of one phenyl ring is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the second phenyl ring acts as an activating, ortho-, para-directing substituent.
The substitution pattern is therefore a result of these competing influences. The unsubstituted ring is activated and would typically undergo substitution at its 2'-, 4'-, or 6'-positions. The substituted ring is deactivated, but if substitution were to occur, it would be directed to the positions meta to the carboxamide group (positions 3 and 5). Experimental evidence on substituted biphenyls shows that substitution often favors the activated, unsubstituted ring. youtube.com For example, nitration of biphenyl itself yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. youtube.com For this compound, electrophilic attack is most likely to occur on the phenyl ring that does not bear the carboxamide substituent.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| Phenyl (-C₆H₅) | Alkyl/Aryl | Activating | ortho, para |
| Carboxamide (-CONH-R) | Amide | Deactivating | meta |
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the biphenyl core of this compound, provided a suitable leaving group (like a halide or triflate) is present on one of the phenyl rings. sigmaaldrich.com These reactions allow for the precise formation of new carbon-carbon bonds. gre.ac.uknih.govyoutube.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. nih.govkochi-tech.ac.jp If, for instance, a bromo-substituted version of this compound were used, it could react with various aryl or vinyl boronic acids to introduce new substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. acs.orgnih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. kochi-tech.ac.jp
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com This provides a method for introducing alkenyl groups onto the biphenyl scaffold. The reaction mechanism involves the oxidative addition of palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comyoutube.com The reaction is typically stereoselective, favoring the formation of the trans alkene product. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgresearchgate.net It is a reliable method for introducing alkynyl functionalities onto the biphenyl rings of a suitably halogenated precursor. The reaction is typically co-catalyzed by palladium and copper species and proceeds under mild conditions. researchgate.netnih.gov The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-mediated activation of the alkyne. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions for Biphenyl Functionalization
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst, Base | C(sp²)–C(sp²) or C(sp²)–C(sp) |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | C(sp²)–C(sp²) (alkenyl) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)–C(sp) (alkynyl) |
Oxidation and Reduction Processes
The oxidation and reduction of this compound can occur at several sites. The pyridine ring, while generally resistant to oxidation, can be oxidized to the corresponding N-oxide, for example, by using peroxy acids. This N-oxide is more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. youtube.com
Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring using strong reducing agents like hydrogen gas with a metal catalyst (e.g., Pt, Rh). The biphenyl moiety is generally stable to oxidation but can be degraded under harsh conditions. It is also resistant to reduction under standard catalytic hydrogenation conditions that would reduce the pyridine ring. The amide linkage is relatively robust but can be hydrolyzed to the constituent 2-biphenylcarboxylic acid and 4-aminopyridine under strong acidic or basic conditions, particularly at elevated temperatures. In certain catalytic systems, such as those involving manganese and hydrogen peroxide, ligands containing pyridyl groups have been observed to decompose, forming pyridine-2-carboxylic acid. rsc.org
Mechanistic Investigations of Compound Transformations
Mechanistic studies provide insight into how transformations of this compound proceed.
Electrophilic Aromatic Substitution: The mechanism for EAS on the biphenyl moiety involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the position of the attack. Attack at the para-position of the unsubstituted ring is generally favored as it allows the positive charge to be delocalized across both rings without disrupting the aromaticity of the second ring significantly. youtube.com For the pyridine ring, EAS is difficult because the nitrogen atom is protonated under the strongly acidic reaction conditions, making the ring highly electron-deficient. rsc.orgquimicaorganica.orgresearchgate.net If the reaction does proceed, it occurs via a similar arenium ion intermediate, with a strong preference for attack at the 3-position (meta to the nitrogen). quimicaorganica.org
Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and share common fundamental steps. youtube.com
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the functionalized biphenyl, forming a palladium(II) intermediate. kochi-tech.ac.jpnumberanalytics.com
Transmetalation (Suzuki) or Migratory Insertion (Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. kochi-tech.ac.jp In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. numberanalytics.com
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. kochi-tech.ac.jpnumberanalytics.com
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations involving this compound and its derivatives.
Coordination Chemistry and Metal Complexation
Synthesis of N-4-pyridinyl-2-biphenylcarboxamide Metal Complexes
The synthesis of metal complexes with pyridine-amide type ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. General synthetic procedures involve dissolving the this compound ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724). nih.govnih.gov A solution of the desired metal salt, for instance, a halide (e.g., CoCl₂, ZnCl₂) or a salt with a weakly coordinating anion (e.g., Fe(BF₄)₂, Cu(NO₃)₂), is then added, often with gentle heating and stirring to facilitate the reaction. nih.govnih.gov The resulting metal complex may precipitate from the solution upon cooling or after a period of stirring, after which it can be isolated by filtration, washed, and dried. nih.gov The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition. researchgate.net
This compound possesses multiple potential donor atoms, leading to several possible coordination modes.
N-donor from pyridine (B92270): The nitrogen atom of the 4-pyridinyl group is the most common and predictable coordination site. In numerous studies of ligands containing a terminal pyridyl group, coordination to the metal center occurs via this nitrogen atom. For example, in complexes of N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide with manganese(II) and cadmium(II), the ligands coordinate axially through one of the pyridyl nitrogen atoms. nih.gov Similarly, extended tetraamide ligands featuring 4-pyridyl donors coordinate to cadmium(II) centers exclusively through the pyridine nitrogen. mdpi.com
O-donor from amide: The amide group can coordinate through its carbonyl oxygen atom. This typically occurs when the ligand acts as a neutral species. This N,O-bidentate or bridging coordination is a common motif. Research on 2-(N-Alkylcarboxamide)-6-iminopyridyl nickel complexes has shown that these ligands can act as neutral tridentate donors, coordinating through two nitrogen atoms and the amide oxygen (N,N,O coordination). researchgate.net This interaction preserves the amide proton.
N-donor from amide: Alternatively, the amide group can be deprotonated, allowing the negatively charged nitrogen atom to coordinate to the metal center. This mode of binding often results in the formation of a more stable chelate ring. In studies with 2-(N-Alkylcarboxamide)-6-iminopyridyl palladium complexes, the ligands were found to behave as mono-anionic tridentate donors, coordinating through the two pyridine/imine nitrogens and the deprotonated amide nitrogen (N,N,N coordination). researchgate.net The specific binding mode (O- vs. N-donor) for the amide group in this compound complexes would likely depend on the metal ion's nature, the reaction pH, and the presence of a base to facilitate deprotonation.
The stoichiometry and resulting coordination geometry of metal complexes with this compound are influenced by the metal-to-ligand ratio, the coordination number and preferred geometry of the metal ion, and the steric hindrance imposed by the biphenyl (B1667301) group. Based on analogous systems, several outcomes are plausible:
Tetrahedral Geometry: For metals like Co(II) and Zn(II) that frequently adopt a four-coordinate geometry, complexes with a 1:2 metal-to-ligand ratio (ML₂) are common. In such cases, the ligand would likely act as a monodentate donor through the pyridine nitrogen, leading to a distorted tetrahedral geometry, as seen in various M(NCS)₂(L)₂ complexes where L is a substituted pyridine. rsc.org
Octahedral Geometry: Many transition metals favor a six-coordinate octahedral geometry. This can be achieved with a 1:2 metal-to-ligand ratio if the ligand acts as a bidentate N,O- or N,N-donor, with two other coordination sites occupied by anions or solvent molecules. Alternatively, complexes with different stoichiometries can form. For instance, Mn(II) and Cd(II) form distorted octahedral complexes with the related N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide ligand, where the coordination sphere is completed by water molecules and a sulfate anion. nih.gov One-dimensional coordination polymers with octahedral Cd(II) centers have also been observed with extended pyridyl-amide ligands. mdpi.com
Square-Planar/Square-Pyramidal Geometry: For d⁸ metals like Pd(II) or Ni(II), four-coordinate square-planar or five-coordinate square-pyramidal geometries are possible. Palladium complexes with related 2-(N-Alkylcarboxamide)-6-iminopyridyl ligands adopt a distorted square-planar geometry. researchgate.net
Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for the structural characterization of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Although no crystal structures for metal complexes of this compound have been reported, data from analogous compounds provide insight into the expected structural parameters.
For example, in the distorted octahedral complex of Mn(II) with N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide, the axial Mn—N(pyridyl) bond length is 2.308(2) Å. nih.gov In a series of cadmium(II) coordination polymers with pyridyl-amide ligands, the Cd—N(pyridyl) bond lengths are in the range of 2.292(8)–2.309(8) Å. mdpi.com A hypothetical data table for a 1:1 complex of this compound with a transition metal is presented below, based on values from these related structures.
| Parameter | Hypothetical Value | Reference Compound Type |
|---|---|---|
| Formula | [M(C₁₈H₁₄N₂O)Cl₂] | General M(L)X₂ |
| Crystal System | Monoclinic | Pyridine-carboxamide Complexes nih.gov |
| Space Group | P2₁/c | Pyridine-carboxamide Complexes nih.gov |
| M-N(pyridine) (Å) | ~2.31 | Mn(II) & Cd(II) Pyridyl-Amide Complexes nih.govmdpi.com |
| M-O(amide) (Å) | ~2.15 | Amide-Coordinated Complexes |
| Coordination Geometry | Distorted Octahedral | Mn(II) & Cd(II) Pyridyl-Amide Complexes nih.gov |
Electronic Structure and Bonding Analysis in Metal Complexes
The electronic structure and nature of the metal-ligand bonding in complexes of this compound would be investigated using a combination of spectroscopic techniques and computational methods.
Spectroscopic Analysis: UV-visible absorption spectroscopy would reveal electronic transitions, including ligand-centered (π→π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment. For instance, dinuclear Ru(II)-Pd(II) complexes with related polypyridine ligands exhibit intense absorption of visible light and possess photoluminescence properties. chemrxiv.org
Computational Analysis: Theoretical methods such as Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure. nih.gov These calculations can provide insights into the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), the distribution of electron density, and the nature of the metal-ligand bonds. Such studies can elucidate the ligand's role as a σ-donor or π-acceptor and rationalize the observed spectroscopic and electrochemical properties. nih.gov
Electrochemical Analysis: Techniques like cyclic voltammetry would be used to study the redox properties of the metal complexes, determining the potentials for metal-centered or ligand-centered oxidation and reduction processes. The electrochemical behavior of related Ru(II)-Pd(II) complexes has been studied to determine their suitability as photocatalysts. chemrxiv.org
Potential Catalytic Applications of Metal Complexes (e.g., in organic transformations)
Metal complexes derived from pyridine-carboxamide ligands are actively explored for their catalytic potential in a variety of organic transformations. The specific combination of a pyridyl donor, an amide linker, and a bulky biphenyl substituent in this compound suggests that its metal complexes could be effective catalysts.
Polymerization and Dimerization: Palladium and nickel complexes of 2-(N-Alkylcarboxamide)-6-iminopyridyl ligands have demonstrated good catalytic activities. Upon activation, the nickel complexes are highly active for ethylene dimerization, while the palladium complexes can catalyze the vinyl-polymerization of norbornene. researchgate.net
Cross-Coupling Reactions: Palladium complexes are renowned for their role in cross-coupling reactions. Dinuclear ruthenium-palladium complexes with bridging polypyridine ligands have been successfully employed as photocatalysts in the copper-free Sonogashira coupling reaction. chemrxiv.org
Hydroamination: It has been noted that metal complexes of precursors similar to N-aryl-pyridinecarboxamides are known to catalyze the hydroamination of aminoalkenes, a key process for forming C-N bonds. nih.gov
Hydrolytic Cleavage: Metallomicelles formed from Ni(II) and Zn(II) complexes with pyridine-based ligands have been shown to act as catalysts for the cleavage of carboxylic acid esters. researchgate.net This suggests potential applications in designing artificial metalloenzymes.
The diverse catalytic activities observed in these related systems highlight the potential of this compound metal complexes as a promising area for future research in catalysis.
Supramolecular Chemistry and Crystal Engineering
Self-Assembly Processes and Molecular Recognition
The self-assembly of N-4-pyridinyl-2-biphenylcarboxamide is a spontaneous process where molecules organize into stable, structurally well-defined aggregates through specific non-covalent interactions. This molecular recognition is highly dependent on the complementary nature of the interacting sites within the molecules.
The aromatic biphenyl (B1667301) and pyridine (B92270) rings of this compound are prone to π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, contribute significantly to the stability of the crystal lattice. The geometry of these interactions can vary, from face-to-face to edge-to-face or displaced arrangements, with typical centroid-centroid distances in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net In some pyridine-containing structures, these interactions can lead to the formation of one-dimensional stacks or two-dimensional layers. nih.govrsc.org However, in certain N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures, π-π interactions have been observed to be weak, with larger centroid-centroid distances. nih.gov The interplay between hydrogen bonding and π-π stacking often determines the final crystal packing arrangement. rsc.org
Halogen bonding, a directional interaction between a halogen atom with a positive electrostatic potential (σ-hole) and a Lewis base, is another significant force in crystal engineering. sunway.edu.mynih.gov While not inherent to this compound itself, co-crystallization with halogenated molecules can introduce this interaction. The pyridine nitrogen is an excellent halogen bond acceptor, forming strong and directional C–X···N (X = I, Br, Cl) bonds. sunway.edu.mynih.govmdpi.com These interactions can be a powerful tool to guide the assembly of co-crystals into desired architectures. nih.gov
Co-crystallization Studies and Polymorphism
Co-crystallization is a powerful technique to modify the physicochemical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. nih.gov this compound, with its hydrogen bonding and π-stacking capabilities, is an excellent candidate for forming co-crystals. Co-crystallization with carboxylic acids, for example, can lead to the formation of predictable and robust acid-pyridine supramolecular synthons. rsc.orgrsc.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. researchgate.netbgu.ac.il Different polymorphs of the same compound can exhibit distinct properties. Co-crystals themselves can also exhibit polymorphism. nih.govrsc.org The formation of different polymorphs is often influenced by crystallization conditions and can result from different arrangements of the same fundamental supramolecular synthons. rsc.org For instance, carbamazepine, a well-known pharmaceutical, forms polymorphic co-crystals with nicotinamide (B372718) and saccharin. nih.gov
Design of Supramolecular Architectures (e.g., 1D chains, 2D networks, 3D frameworks)
The judicious use of the non-covalent interactions discussed above allows for the rational design of supramolecular architectures with varying dimensionalities.
1D Chains: Hydrogen bonds are often instrumental in forming one-dimensional chains. For example, catemeric N–H···O hydrogen bonds can link carboxamide molecules into infinite chains. nih.gov Similarly, strong O–H···N interactions in co-crystals can lead to linear propagation. nih.gov
2D Networks: These one-dimensional chains can be further interconnected into two-dimensional sheets through weaker interactions like π-π stacking or C–H···π interactions. rsc.orgresearchgate.net The combination of different types of hydrogen bonds can also lead to the formation of 2D networks. researchgate.net
3D Frameworks: The extension of these interactions into three dimensions can result in complex 3D frameworks. This can be achieved through the interplay of multiple strong and weak interactions, leading to a highly organized and stable crystal lattice. researchgate.net
The specific architecture obtained is a direct consequence of the molecular structure of the building blocks and the hierarchy of the intermolecular interactions.
Influence of Molecular Conformation on Supramolecular Arrangement
A twisted conformation, for instance, can relieve steric hindrance between adjacent aromatic rings. nih.govmdpi.com This twist angle directly influences how molecules can pack in the solid state, affecting the geometry of π-π stacking and the accessibility of hydrogen bonding sites. In some structures, a more planar conformation might be favored to maximize π-π stacking interactions, while in others, a more twisted conformation might be necessary to accommodate bulky substituents or to optimize hydrogen bonding networks. nih.gov The flexibility of the carboxamide linker also allows for different relative orientations of the pyridinyl and biphenyl groups, further influencing the packing and the resulting supramolecular architecture. nih.gov Ultimately, the observed solid-state structure represents the energetic minimum that balances all intramolecular and intermolecular forces.
Exploration of Potential Applications Non Clinical Focus
Material Science Applications
In material science, molecules with tailored electronic and structural properties are fundamental. Derivatives and compounds with structural similarities to N-4-pyridinyl-2-biphenylcarboxamide, such as those based on pyridine-dicarboxamide scaffolds, are investigated as model compounds to study molecular conformations and intermolecular interactions like hydrogen bonding. mdpi.com
The development of organic materials for electronic and optoelectronic applications is a rapidly advancing field. Compounds possessing extended π-conjugated systems, like the biphenyl (B1667301) and pyridine (B92270) rings in this compound, are often investigated for their semiconductor properties. Phthalocyanines, for example, are known for their excellent optoelectronic properties and have been used in solar cells and photoconductors. researchgate.net
While direct research on this compound as a nonlinear optical (NLO) material is not extensively documented, its structural motifs are present in advanced materials. For instance, complex covalent organic frameworks (COFs) built from tetraphenylbenzidine derivatives have demonstrated significant two-photon absorption cross-sections, a key NLO property. ossila.com The combination of donor and acceptor groups within a conjugated system is a common strategy for creating NLO materials, a principle that could be embodied in derivatives of the title compound.
The integration of functional small molecules into polymer matrices can create advanced composites with enhanced properties. The pyridine and amide groups in this compound offer sites for hydrogen bonding, which can ensure compatibility and strong interaction with a polymer backbone.
A relevant example is the synthesis of pyridine-based polybenzimidazoles (PBIs) for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com In this work, pyridine dicarboxylic acids were used to create polymers with a high density of basic groups, leading to materials with high proton conductivity and thermal stability. benicewiczgroup.com This demonstrates the principle of incorporating pyridine-containing units into polymers to achieve specific functional properties, a strategy that could be applicable to this compound.
| Polymer System | Integrated Pyridine Unit | Resulting Property | Application |
| Polybenzimidazole (PBI) | Pyridine dicarboxylic acids | High proton conductivity, thermal stability | Fuel Cell Membranes benicewiczgroup.com |
| Natural Rubber | Not specified | Formation of conjugated structures | Green Semiconductor researchgate.net |
Chemosensor Development
The presence of nitrogen and oxygen atoms, particularly the pyridine nitrogen and the amide group, makes this compound an interesting candidate for the development of chemosensors for detecting ions and small molecules. Amide groups are known to play a crucial role in sensing applications, particularly in creating fluorescent and colorimetric sensors with high selectivity for heavy metal ions. researchgate.net
The fundamental design of a chemosensor involves a receptor unit that selectively binds to a target analyte and a signaling unit that produces a detectable change upon binding. For this compound, the pyridine ring and the amide linkage can act as the receptor, forming coordination bonds with metal ions. researchgate.netchemicalpapers.com The biphenyl moiety can serve as part of the signaling apparatus.
Key design principles include:
Coordination Sites : The nitrogen and oxygen atoms act as Lewis basic sites that can coordinate with metal cations. nih.gov
Hydrogen Bonding : The amide N-H group can interact with anions. nih.gov
Conformational Changes : Binding of an analyte can restrict the rotation around the biphenyl single bond, leading to changes in the electronic and photophysical properties.
Intramolecular Charge Transfer (ICT) : The interaction with an analyte can enhance ICT between electron-donating and electron-accepting parts of the molecule, causing a visible color change. chemicalpapers.com
Chemosensors based on pyridine-amide structures often operate through fluorescence or colorimetric mechanisms.
Fluorescence Sensing : Many sensors exhibit a "turn-off" or quenching response upon binding to a metal ion like Cu²⁺ or Pb²⁺. researchgate.netnih.gov For example, a pyridine-2,6-dicarboxamide derivative was shown to recognize Pb²⁺ with a detection limit of 2.31 × 10⁻⁶ M through fluorescence quenching. researchgate.net The binding event facilitates non-radiative decay pathways, thus decreasing the fluorescence intensity. In other systems, binding can lead to fluorescence enhancement or a ratiometric shift in emission wavelength. nih.gov
Colorimetric Sensing : A change in color visible to the naked eye is a highly desirable feature for a sensor. A pyridine-based derivative was designed to detect Hg²⁺ ions, exhibiting a clear color change from light yellow to orange upon complexation. chemicalpapers.com This change was attributed to an enhanced ICT effect upon binding. chemicalpapers.com
The table below summarizes the performance of related pyridine-based chemosensors.
| Sensor Structure | Analyte(s) | Sensing Mechanism | Detection Limit (LOD) |
| Fluorene-Pyridine-2,6-dicarboxamide | Cu²⁺ | Fluorescence Quenching / Colorimetric | 1.49 × 10⁻⁶ M researchgate.net |
| Fluorene-Pyridine-2,6-dicarboxamide | Pb²⁺ | Fluorescence Quenching | 2.31 × 10⁻⁶ M researchgate.net |
| N², N⁶-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide | Cu²⁺ | Fluorescence Turn-off | 1.92 × 10⁻⁴ M nih.govsci-hub.se |
| N², N⁶-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide | Ni²⁺ | Fluorescence Turn-off | 1.4 × 10⁻⁴ M nih.govsci-hub.se |
| (Z)-2-(4-amino-phenyl)-3-(pyridine-4-yl)acrylonitrile | Hg²⁺ | Colorimetric (ICT) | 1.74 × 10⁻¹⁰ M chemicalpapers.com |
Building Blocks for Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com They are essential in material chemistry and organic synthesis for creating supramolecular complexes, metal-organic frameworks, and other advanced materials. sigmaaldrich.com
The structure of this compound makes it a bifunctional building block. It can be considered as being constructed from 2-biphenylcarboxylic acid and 4-aminopyridine (B3432731). These types of molecules—biphenyl carboxylic acids and aminopyridines—are common commercial building blocks. bldpharm.combldpharm.com The compound itself, once synthesized, can be used in further synthetic steps.
The pyridine ring offers a site for N-alkylation, metal coordination, or participation in cross-coupling reactions.
The biphenyl unit provides a rigid, aromatic scaffold that can be further functionalized.
The amide bond offers stability and defined geometry due to its planar nature and partial double-bond character.
By modifying either the biphenyl or the pyridinyl rings with additional functional groups (e.g., aldehydes, halides, nitriles), this compound can be a precursor to larger, more intricate structures like porous organic frameworks or ligands for catalysis. ossila.com
Use in Multi-Component Reactions
No literature was found describing the use of this compound in multi-component reactions. While pyridines and amides are common components in such reactions, the specific role or synthesis of this compound via these methods is not documented beilstein-journals.orgnih.govacsgcipr.orgnih.gov.
Scaffold for Combinatorial Chemistry Libraries
There is no evidence in the scientific literature of this compound being used as a scaffold for creating combinatorial chemistry libraries crsubscription.comnih.gov.
Exploration in Catalysis (Ligand in Organocatalysis or Metal-Catalysis)
No studies have been published that explore the use of this compound as a ligand in either organocatalysis or metal-catalysis. Research on related pyridine-containing ligands exists, but does not include this specific compound mdpi.comrsc.orgnih.govresearchgate.netnih.gov.
Molecular Insights into Biological Target Interactions (Excluding Efficacy/Toxicity/Clinical Data)
Mechanism of Interaction with Select Biological Macromolecules (e.g., Enzymes, Receptors) at a Molecular Level
There are no published studies detailing the mechanism of interaction between this compound and any biological macromolecules.
Molecular Docking and Binding Affinity Prediction Studies
No molecular docking or binding affinity prediction studies for this compound have been reported in the literature. While docking studies are common for pyridine derivatives, they have not been applied to this specific molecule nih.govnih.govmdpi.commdpi.com.
Structure-Activity Relationship (SAR) Studies Focused on Ligand-Target Binding Modes
No structure-activity relationship (SAR) studies involving this compound have been published. Therefore, there is no information on its ligand-target binding modes mdpi.comnih.govmdpi.com.
Exploration as Molecular Probes for Biochemical Pathways
There is currently no available research data on the exploration of this compound as a molecular probe for biochemical pathways.
Future Research Directions and Challenges
Advancements in Asymmetric Synthesis
The development of stereospecific synthetic routes is a cornerstone of modern drug discovery and materials science. For a chiral molecule like N-4-pyridinyl-2-biphenylcarboxamide, which possesses a biphenyl (B1667301) axis of chirality, future research would likely focus on establishing efficient and highly selective asymmetric syntheses. This would involve the exploration of various catalytic systems, including transition-metal catalysts with chiral ligands and organocatalysts, to control the stereochemical outcome of the reaction that forms the biphenyl bond. The goal would be to produce enantiomerically pure forms of the compound, which is critical as different enantiomers can exhibit vastly different biological activities or material properties.
Computational Design and High-Throughput Screening of Analogues
Computational modeling and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new molecules with desired properties. Future research on this compound would benefit from these approaches to design and evaluate a library of its analogues. By systematically modifying the pyridinyl, biphenyl, and carboxamide moieties, researchers could use computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, to predict the potential efficacy and properties of these new compounds. Subsequent HTS could then be employed to rapidly test these predictions in relevant biological or material-based assays.
Development of Novel Analytical Techniques for Structural and Mechanistic Studies
A deep understanding of a molecule's three-dimensional structure and its mechanism of action is paramount. For this compound, future work would necessitate the development and application of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry would be essential for unambiguous structural elucidation and for studying its interactions with biological targets or other molecules. Mechanistic studies might involve techniques like kinetic analysis and isotopic labeling to unravel the pathways through which it exerts its effects.
Integration of this compound into Multi-Functional Hybrid Materials
The unique structural features of this compound, such as its aromatic rings and hydrogen-bonding capabilities, suggest its potential as a building block for novel hybrid materials. Future research could explore its incorporation into metal-organic frameworks (MOFs), polymers, or nanomaterials. The resulting hybrid materials could exhibit interesting properties, such as enhanced catalytic activity, specific guest recognition, or unique photophysical characteristics, opening doors to applications in areas like sensing, catalysis, and drug delivery.
Interdisciplinary Approaches for Expanding Application Landscapes
The full potential of this compound can likely only be realized through interdisciplinary collaboration. By bringing together experts from chemistry, biology, materials science, and engineering, a broader range of applications could be envisioned and explored. For instance, chemists could focus on optimizing its synthesis, while biologists investigate its therapeutic potential, and materials scientists explore its use in advanced functional materials. Such a synergistic approach would be crucial for translating fundamental research on this compound into tangible technological advancements.
Q & A
Q. Q: What are the standard synthetic routes for N-4-pyridinyl-2-biphenylcarboxamide, and how are reaction conditions optimized?
A: The compound is typically synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and substituted biphenyl amines. Key steps include:
- Deprotonation : Use of bases like NaH or EtN to activate carboxyl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
Table 1 : Example Reaction Parameters
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Coupling | DMF, 80°C, 12h | 65–75 | 92–98 |
| Purification | Silica gel (EtOAc/Hexane) | — | >99 |
Advanced Synthesis Challenges
Q. Q: How can researchers address low yields or side-product formation during synthesis?
A: Common issues arise from steric hindrance or competing reactions. Strategies include:
- Temperature Modulation : Lowering reaction temps (e.g., 50°C) reduces side reactions .
- Catalyst Screening : Pd-based catalysts improve coupling efficiency in biphenyl systems .
- In Situ Monitoring : TLC or LC-MS identifies intermediates for timely adjustments .
Basic Biological Activity
Q. Q: What are the known biological targets or activities of this compound?
A: Structural analogs (e.g., N-(Piperidin-4-yl)-4’-trifluoromethylbiphenyl-2-carboxamide) show activity against:
- Neurological Targets : Modulation of serotonin receptors .
- Antitumor Potential : Inhibition of kinase pathways (e.g., EGFR) in vitro .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the mechanism of action for poorly characterized biological effects?
A: Methodological approaches include:
- Proteomic Profiling : SILAC or affinity chromatography to identify binding partners .
- Kinase Assays : High-throughput screening against kinase libraries .
- Molecular Dynamics : Simulations to predict binding conformations (e.g., AutoDock Vina) .
Basic Analytical Characterization
Q. Q: What spectroscopic techniques validate the compound’s structural integrity?
A: Standard protocols involve:
- NMR : H/C NMR for aromatic proton and carbonyl confirmation .
- Mass Spectrometry : HRMS to verify molecular weight (e.g., 288.3 g/mol for analogs) .
Advanced Analytical Challenges
Q. Q: How to resolve spectral overlaps or impurities in complex derivatives?
A: Advanced strategies:
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks in biphenyl systems .
- HPLC-DAD/MS : Dual detection distinguishes co-eluting impurities .
Structure-Activity Relationship (SAR) Studies
Q. Q: What structural modifications enhance target selectivity or potency?
A: Key modifications from analogs include:
- Pyridine Substitution : 4-Pyridinyl vs. 3-pyridinyl alters receptor binding .
- Biphenyl Functionalization : Trifluoromethyl groups improve metabolic stability .
Table 2 : SAR of Biphenylcarboxamide Analogs
| Compound | Substituent | IC (nM) | Target |
|---|---|---|---|
| Analog A | 4-CF | 12.5 | Kinase X |
| Analog B | 4-OCH | 48.7 | Kinase Y |
Data Contradiction Analysis
Q. Q: How to reconcile conflicting reports on biological activity?
A: Discrepancies often stem from assay conditions. Mitigation steps:
- Standardized Assays : Use positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Curves : Confirm activity across multiple concentrations .
Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
